Relative Substrate Activity for Bile Acid-CoA:Amino Acid N-Acyltransferase (BACAT)
In a direct comparison using the same enzyme preparation, ursodeoxycholoyl-CoA exhibits 35.3% of the activity observed with the reference substrate, choloyl-CoA, when conjugated with taurine by the enzyme bile acid-CoA:amino acid N-acyltransferase (EC 2.3.1.65) [1]. This quantifies a significant kinetic distinction that impacts conjugation rates in vitro and must be accounted for in metabolic flux analyses.
| Evidence Dimension | Relative enzyme activity (initial velocity) |
|---|---|
| Target Compound Data | 35.3% |
| Comparator Or Baseline | 100% (choloyl-CoA) |
| Quantified Difference | 64.7% lower activity for ursodeoxycholoyl-CoA |
| Conditions | BACAT (EC 2.3.1.65) enzyme assay with taurine as amino acid acceptor. |
Why This Matters
This direct, quantitative difference in substrate processing rate by a key conjugating enzyme means that generic choloyl-CoA cannot be used as a substitute when accurate kinetic modeling of ursodeoxycholoyl-CoA-dependent pathways is required.
- [1] BRENDA. Entry for EC 2.3.1.65 - bile acid-CoA:amino acid N-acyltransferase. BRENDA Enzyme Database. View Source
